molecular formula C16H15F3N2O3 B6230765 Benzpyrimoxan CAS No. 1449021-97-9

Benzpyrimoxan

Cat. No.: B6230765
CAS No.: 1449021-97-9
M. Wt: 340.3
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Mechanism of Action

Benzpyrimoxan, also known as this compound [ISO] or 5-(1,3-dioxan-2-yl)-4-((4-(trifluoromethyl)benzyl)oxy)pyrimidine, is a novel insecticidal active ingredient . This article provides a comprehensive overview of its mechanism of action.

Target of Action

This compound primarily targets rice planthoppers , including the brown planthopper (BPH, Nilaparvata lugens) and the whitebacked planthopper (WBPH, Sogatella furcifera) . These insects are severe pests of rice in many countries .

Mode of Action

This compound operates as an ecdysone titer disruptor . Ecdysone is a hormone that controls the molting process in insects. By disrupting the ecdysone titer, this compound interferes with the normal molting process of the planthoppers .

Biochemical Pathways

It is known that the compound disrupts the normal molting process in planthoppers by interfering with the ecdysone hormone . This leads to unique ecdysis disruption symptoms .

Pharmacokinetics

This compound has a light brown to white colored crystalline powder appearance . It has a solubility in water of 5.04 mg/L (19.9-20.2℃) and a partition coefficient (log POW) of 3.42 (24.5℃) . These physicochemical properties may influence its distribution and bioavailability in the environment.

Result of Action

The primary result of this compound’s action is the disruption of the normal molting process in planthoppers . This leads to the death of the insects . Furthermore, this compound has shown remarkable activity against nymphs of rice planthoppers, including strains resistant to existing insecticides .

Action Environment

This compound is primarily used in rice fields to control planthoppers . It has been found to have low adverse effects on non-target organisms such as pollinators and beneficial arthropods . This makes this compound an excellent fit for integrated pest management (IPM) programs .

Preparation Methods

The synthesis of Benzpyrimoxan involves several steps. The synthetic pathway begins with the Vilsmeier–Haack reaction of 4,6-dihydroxypyrimidine, followed by the reaction with 1,3-propanediol to obtain 4,6-dichloro-5-(1,3-dioxan-2-yl)pyrimidine. The 4-trifluoromethylbenzyloxy group is then introduced into the pyrimidine intermediate . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Benzpyrimoxan undergoes various chemical reactions, including substitution reactions. Common reagents used in these reactions include halogenating agents and alkylating agents. The major products formed from these reactions are typically derivatives of the original compound, with modifications to the pyrimidine ring or the substituent groups .

Scientific Research Applications

Benzpyrimoxan has a wide range of scientific research applications. In chemistry, it is studied for its unique chemical structure and reactivity. In biology, it is used to study the effects of insecticides on various insect species, particularly sap-sucking insects. In medicine, it is researched for its potential use in developing new insecticides with lower toxicity to non-target organisms. In industry, this compound is used in integrated pest management programs to control insect populations while preserving beneficial species .

Comparison with Similar Compounds

Benzpyrimoxan is unique compared to other insecticides due to its novel chemical structure and mode of action. Similar compounds include buprofezin, which also acts as an insect growth regulator but through a different mechanism. Unlike this compound, buprofezin directly inhibits chitin biosynthesis . Other similar compounds include pyriproxyfen and methoxyfenozide, which also act as insect growth regulators but with different molecular targets and pathways.

Properties

IUPAC Name

5-(1,3-dioxan-2-yl)-4-[[4-(trifluoromethyl)phenyl]methoxy]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2O3/c17-16(18,19)12-4-2-11(3-5-12)9-24-14-13(8-20-10-21-14)15-22-6-1-7-23-15/h2-5,8,10,15H,1,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYXYTGQFPZEUFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)C2=CN=CN=C2OCC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501336148
Record name Benzpyrimoxan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501336148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1449021-97-9
Record name Benzpyrimoxan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1449021979
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzpyrimoxan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501336148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(1,3-dioxan-2-yl)-4-((4-(trifluoromethyl)benzyl)oxy)pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name BENZPYRIMOXAN
Source FDA Global Substance Registration System (GSRS)
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